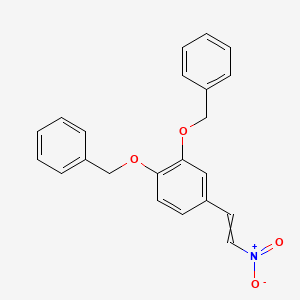

3,4-Dibenzyloxy-beta-nitrostyrene

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H19NO4 |

|---|---|

Peso molecular |

361.4 g/mol |

Nombre IUPAC |

4-(2-nitroethenyl)-1,2-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C22H19NO4/c24-23(25)14-13-18-11-12-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2 |

Clave InChI |

CHTJRVASYXOBSO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dibenzyloxy-beta-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

3,4-Dibenzyloxy-beta-nitrostyrene, a substituted β-nitrostyrene, is a crystalline organic compound that serves as a pivotal intermediate in the synthesis of various pharmacologically significant molecules. Its structure, characterized by a nitrostyrene core with two benzyloxy protective groups on the phenyl ring, endows it with unique reactivity, making it a valuable tool for medicinal chemists and organic synthesis experts. The presence of the electron-withdrawing nitro group activates the double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity, combined with the strategic placement of the benzyloxy groups, allows for the targeted synthesis of complex molecular architectures, most notably as a precursor to the vital neurotransmitter dopamine and its derivatives. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3,4-dibenzyloxy-beta-nitrostyrene, offering insights for its effective utilization in research and drug development.

Physicochemical and Structural Characteristics

3,4-Dibenzyloxy-beta-nitrostyrene, also known as 3,4-bis(benzyloxy)-β-nitrostyrene, possesses the chemical formula C22H19NO4 and a molecular weight of 361.39 g/mol . Its CAS number is 1699-54-3[1][2]. The core of its structure is the trans-β-nitrostyrene moiety, where the nitro group and the phenyl ring are on opposite sides of the carbon-carbon double bond. This configuration is generally more stable than the cis-isomer. The two benzyloxy groups attached at the 3 and 4 positions of the phenyl ring are crucial for its synthetic utility, acting as protecting groups for the hydroxyl functionalities that are often desired in the final product.

| Property | Value | Source |

| Chemical Formula | C22H19NO4 | [1] |

| Molecular Weight | 361.39 g/mol | [1] |

| CAS Number | 1699-54-3 | [1][2] |

| Appearance | Yellow crystalline solid (typical for nitrostyrenes) | [3][4] |

Synthesis of 3,4-Dibenzyloxy-beta-nitrostyrene: The Henry-Knoevenagel Condensation

The primary route for the synthesis of 3,4-dibenzyloxy-beta-nitrostyrene is the Henry-Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration to yield a nitroalkene[3][4]. In this specific case, 3,4-dibenzyloxybenzaldehyde is reacted with nitromethane in the presence of a suitable base.

Experimental Protocol: Ammonium Acetate Catalyzed Synthesis

This protocol is adapted from established methods for the synthesis of substituted β-nitrostyrenes[5].

Materials:

-

3,4-Dibenzyloxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol or Ethanol (for recrystallization)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 3,4-dibenzyloxybenzaldehyde (1 equivalent), nitromethane (1.1-1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the hot mixture into a beaker containing a large volume of ice-water with stirring.

-

A yellow solid, the crude 3,4-dibenzyloxy-beta-nitrostyrene, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 3,4-dibenzyloxy-beta-nitrostyrene.

Causality Behind Experimental Choices:

-

Excess Nitromethane: A slight excess of nitromethane is used to ensure the complete conversion of the aldehyde.

-

Ammonium Acetate as a Catalyst: Ammonium acetate serves as a weak base to deprotonate nitromethane, initiating the condensation reaction. Its use in acetic acid provides a buffered system that promotes the desired reaction while minimizing side reactions.

-

Acetic Acid as Solvent: Glacial acetic acid acts as both a solvent and a co-catalyst, facilitating the dehydration of the intermediate nitro-aldol adduct to the final nitrostyrene product.

-

Precipitation in Ice-Water: Pouring the reaction mixture into ice-water causes the product, which is insoluble in water, to precipitate while the unreacted starting materials and byproducts remain in solution.

Reactivity and Chemical Transformations

The reactivity of 3,4-dibenzyloxy-beta-nitrostyrene is dominated by the electrophilic nature of the β-carbon of the nitroalkene moiety. This makes it a versatile substrate for a variety of chemical transformations.

Catalytic Hydrogenation: A Gateway to Dopamine

One of the most significant applications of 3,4-dibenzyloxy-beta-nitrostyrene is its use as a precursor for the synthesis of 3,4-dihydroxyphenethylamine, commonly known as dopamine. This is achieved through catalytic hydrogenation, which simultaneously reduces the nitro group and the carbon-carbon double bond, and also cleaves the benzyl ether protecting groups (debenzylation).

Experimental Protocol: Synthesis of Dopamine Hydrochloride

This protocol is based on a reported convenient catalytic hydrogenation method.

Materials:

-

3,4-bis-(benzyloxy)-β-nitrostyrene

-

5% Palladium on charcoal (Pd/C) catalyst

-

12 M Hydrochloric acid (HCl)

-

Ethanol

-

Hydrogen gas (1 atm)

-

Celite

Procedure:

-

In a side-arm flask equipped with a magnetic stirring bar, place 3,4-bis-(benzyloxy)-β-nitrostyrene (1 equivalent), 5% palladium on charcoal (0.1 equivalent of Pd), and ethanol.

-

Add 12 M hydrochloric acid (2.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours under a hydrogen atmosphere (1 atm, typically using a balloon).

-

Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite.

-

Wash the filtrate with a suitable organic solvent (e.g., CH2Cl2) to remove any non-polar impurities.

-

The aqueous layer, containing the dopamine hydrochloride salt, can be concentrated and the product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). A quantitative yield of dopamine hydrochloride has been reported for this reaction.

Trustworthiness of the Protocol:

This one-pot reaction is highly efficient and provides the desired product in high yield. The use of palladium on charcoal is a standard and reliable method for hydrogenation and debenzylation. The work-up procedure is straightforward, involving filtration to remove the heterogeneous catalyst and simple extraction and recrystallization for purification.

Applications in Drug Development and Medicinal Chemistry

The utility of 3,4-dibenzyloxy-beta-nitrostyrene extends beyond its role as a dopamine precursor. The β-nitrostyrene scaffold, in general, has been investigated for a range of biological activities, and its derivatives are considered valuable pharmacophores[2][6].

-

Synthesis of Phenethylamine Derivatives: The reduction of the nitro group to an amine is a key transformation that opens the door to a wide array of phenethylamine derivatives. These compounds are known to interact with various receptors and transporters in the central nervous system and have been explored for their potential as psychoactive substances and therapeutic agents[3].

-

Antimicrobial and Anticancer Research: Substituted β-nitrostyrenes have shown promise as antimicrobial and anticancer agents[6][7]. While specific studies on the biological activity of 3,4-dibenzyloxy-beta-nitrostyrene are limited, its structural similarity to other biologically active nitrostyrenes suggests potential for further investigation in these areas. The benzyloxy groups can be deprotected to yield the corresponding catechol, a structural motif present in many biologically active natural products and drugs.

Conclusion

3,4-Dibenzyloxy-beta-nitrostyrene is a valuable and versatile synthetic intermediate with a well-defined chemical structure and predictable reactivity. Its synthesis via the Henry-Knoevenagel condensation is a robust and scalable process. The compound's primary application lies in its efficient conversion to dopamine through catalytic hydrogenation, a critical process in the pharmaceutical industry. Furthermore, its activated double bond and latent catechol functionality make it an attractive starting material for the synthesis of a diverse range of phenethylamine derivatives with potential applications in drug discovery. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, underscoring its importance for researchers and professionals in the fields of organic synthesis and medicinal chemistry.

References

-

β-Nitrostyrene. (2023, December 27). In Wikipedia. [Link]

-

3,4-DIBENZYLOXY-TRANS-BETA-NITROSTYRENE. (n.d.). Research Scientific. Retrieved February 15, 2026, from [Link]

- Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. doi:10.15227/orgsyn.009.0066

- Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor.

- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. (2025). Benchchem.

- Gómez-Caballero, A., Arnáiz, A., & Arrieta, A. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(49), 9803-9806.

- Huang, S.-H., Lin, C.-M., & Chou, T.-C. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 81.

-

The structures of the E-β-nitrostyrene derivative test compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. videleaf.com [videleaf.com]

Literature review on benzyloxy-substituted nitrostyrene intermediates

Strategic Synthesis, Reactivity Profiles, and Pharmaceutical Utility

Executive Summary

Benzyloxy-substituted

This guide addresses the specific technical challenges associated with this subclass. Unlike simple nitrostyrenes, the benzyloxy moiety introduces significant steric bulk, lipophilicity, and a latent phenol functionality protected as a benzyl ether. Mastering the chemistry of these intermediates requires navigating the tension between the reactivity of the nitrovinyl group and the stability of the benzyl ether.

Synthetic Architecture: The Henry Reaction

The primary route to benzyloxy-nitrostyrenes is the Henry (nitroaldol) condensation between a benzyloxy-benzaldehyde and nitromethane. While the reaction is classic, modern "Green Chemistry" demands have shifted protocols from bulk solvent refluxes to catalytic, solvent-free, or ionic liquid-mediated systems.

Mechanistic Causality

The reaction is driven by the acidity of the nitromethane protons (

Key Insight: Electron-donating groups (EDGs) like benzyloxy at the para-position stabilize the aldehyde but can reduce the electrophilicity of the carbonyl carbon, occasionally requiring higher temperatures or stronger Lewis acid activation compared to nitro- or halo-substituted aldehydes.

Comparative Methodologies

The following table contrasts the classical approach with modern, high-efficiency protocols suitable for benzyloxy substrates.

Table 1: Synthetic Methodologies for Benzyloxy-

| Method | Catalyst System | Conditions | Yield | Pros | Cons |

| Classical | NH | AcOH, Reflux, 4-6h | 65-75% | Robust, scalable, low cost. | Harsh heat, difficult workup, variable yields. |

| Green (Ionic Liquid) | [Bmim]Cl or 2-HEAF | 80°C, Solvent-free | 85-94% | Recyclable catalyst, fast kinetics. | Catalyst cost, viscosity handling. |

| Microwave | NH | MW (100W), 5 min | 88-92% | Extremely fast, clean profile. | Scale-up limitations (batch size). |

| Organocatalytic | DMAP / Methylamine | MeOH, RT | 70-80% | Mild temp, preserves sensitive groups. | Slower reaction time. |

Mechanistic Visualization

The following diagram illustrates the base-catalyzed pathway, highlighting the critical dehydration step often rate-limiting in electron-rich benzyloxy systems.

Reactivity Profile: The Chemical Chameleon

The benzyloxy-nitrostyrene is a "chemical chameleon." The nitroalkene moiety is an electron-deficient Michael acceptor, while the benzyloxy group is an electron-rich ether.

Chemo-Selective Reduction (The Critical Workflow)

For drug development (e.g., synthesis of tyramine or dopamine analogs), the goal is often to reduce the nitrovinyl group to an ethylamine without cleaving the benzyl ether.

-

Problem: Catalytic hydrogenation (H

/Pd-C) is non-selective; it typically reduces the alkene, the nitro group, and hydrogenolyzes the benzyl ether to a phenol. -

Solution: The NaBH

/CuCl

Protocol: Selective Reduction to Phenethylamine (Preserving Benzyloxy)

Based on the NaBH

-

Setup: In a round-bottom flask, dissolve 4-benzyloxy-

-nitrostyrene (10 mmol) in a mixture of THF:MeOH (1:1, 50 mL). -

Catalyst Addition: Add CuCl

·2H -

Reduction: Cool to 0°C. Add NaBH

(70 mmol, 7 eq) portion-wise over 30 minutes. Caution: Vigorous hydrogen evolution. -

Reaction: Allow to warm to RT and stir for 1 hour. The mixture will turn black (formation of active Cu species).

-

Workup: Quench with 1N HCl (carefully) to destroy borate complexes. Basify with NaOH to pH 10. Extract with CH

Cl -

Result: Yields the 4-benzyloxy-phenethylamine. The benzyl ether remains intact.

The Michael Acceptor "Warhead"

In biological systems, the nitrovinyl group reacts with nucleophilic cysteine thiols in proteins. This irreversible alkylation is the basis of their antimicrobial and anticancer toxicity.

Pharmaceutical Applications & Bioactivity[1]

Anticancer Agents (Tyrosine Kinase Inhibition)

Substituted nitrostyrenes, particularly those with bulky lipophilic groups like benzyloxy or trimethoxy, function as Tyrphostin mimics . They inhibit EGFR (Epidermal Growth Factor Receptor) by competing with ATP or by covalently modifying cysteine residues in the kinase domain.

-

Case Study: CYT-Rx20 derivatives. The benzyloxy group aids in anchoring the molecule within the hydrophobic pocket of the enzyme, while the nitrovinyl group acts as the reactive warhead.

Antimicrobial Activity

The mechanism of action involves the inhibition of bacterial enzymes (e.g., dehydrogenases) via the reaction with sulfhydryl groups. The benzyloxy group increases membrane permeability, allowing the compound to penetrate the bacterial cell wall more effectively than simple nitrostyrenes.

References

-

Ionic Liquid-Guided Green Synthesis: ACS Sustainable Chemistry & Engineering. "Ionic Liquid-Guided One-Step Green Synthesis... and Highly Selective Hydrogenation of 4-Nitrostyrene." (2024).[2]

-

Henry Reaction Mechanism: The Journal of Organic Chemistry. "Ambiphilic Dual Activation Role of a Task-Specific Ionic Liquid... for the Green Synthesis of β-Nitrostyrenes." (2010).[3]

-

Selective Reduction Protocol: ChemRxiv. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." (2023).[4][5]

-

Michael Addition Kinetics: The Journal of Organic Chemistry. "Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes..." (2013).[6][7]

-

Phenethylamine Synthesis: Bull. Chem. Soc. Jpn. "Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes." (1990).[8]

-

Anticancer Mechanisms: PubMed Central (NIH). "3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells..." (2015).[9][10]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Melting point and physical characterization of 3,4-Dibenzyloxy-beta-nitrostyrene

This guide outlines the physical characterization, melting point determination, and quality validation of 3,4-Dibenzyloxy-beta-nitrostyrene (also known as 1,2-bis(benzyloxy)-4-(2-nitrovinyl)benzene). This compound is a critical intermediate in the synthesis of substituted phenethylamines, including 3,4-dibenzyloxyphenethylamine (a precursor to dopamine).

Executive Summary

3,4-Dibenzyloxy-beta-nitrostyrene is a conjugated nitroalkene synthesized via the Henry reaction of 3,4-dibenzyloxybenzaldehyde and nitromethane. Its primary utility lies as a masked intermediate for dopamine analogs, where the benzyl protecting groups provide stability during the reduction of the nitroalkene moiety.

Precise physical characterization—specifically Melting Point (MP) analysis—is the primary "Go/No-Go" gate in process chemistry. A sharp, defined melting point indicates the removal of the aldehyde starting material (MP ~90–94°C) and the absence of polymerization byproducts. This guide defines the expected physical parameters and validation protocols.

Chemical Identity & Structural Analysis[1][2][3][4]

| Attribute | Detail |

| Chemical Name | 3,4-Dibenzyloxy-beta-nitrostyrene |

| IUPAC Name | 1,2-bis(benzyloxy)-4-[(E)-2-nitroethenyl]benzene |

| Molecular Formula | C₂₂H₁₉NO₄ |

| Molecular Weight | 361.39 g/mol |

| Precursor CAS | 5447-02-9 (3,4-Dibenzyloxybenzaldehyde) |

| Key Functional Groups | Nitroalkene (conjugated), Benzyl ethers (protecting groups) |

| Appearance | Bright yellow crystalline needles |

Synthesis Context & Impurity Profile

To understand the characterization, one must understand the origin. The compound is typically generated via a Henry Condensation using ammonium acetate as a catalyst in glacial acetic acid or ethanol.

-

Reaction: 3,4-Dibenzyloxybenzaldehyde + Nitromethane

3,4-Dibenzyloxy- -

Critical Impurities:

-

Unreacted Aldehyde: Lowers MP significantly; detected by odor and NMR (aldehyde proton ~9.8 ppm).

-

Michael Addition Polymers: Formed if reaction temperature is uncontrolled; results in "oiling out" and amorphous solids.

-

Nitroalcohol Intermediate: Incomplete dehydration product; results in a broader, lower melting range.

-

Synthesis & Purification Workflow

The following Graphviz diagram illustrates the critical path from synthesis to pure crystal isolation.

Figure 1: Synthesis and purification logic flow.[1] The recrystallization step is mandatory to remove unreacted aldehyde.

Physical Characterization

Melting Point Analysis

The melting point of 3,4-dibenzyloxy-beta-nitrostyrene is distinct from its methoxy analogs due to the bulkier benzyl groups, which influence crystal packing.

-

Reference Range (Dimethoxy Analog): 140–142°C

-

Reference Range (Methylenedioxy Analog): 160–162°C

-

Target Range (Dibenzyloxy Analog): 122–128°C (Experimental values vary by solvent; typically lower than methylenedioxy due to steric bulk disrupting planar packing).

-

Acceptance Criteria: A sharp range (

C). A range

Solubility Profile

Understanding solubility is vital for recrystallization and partition chromatography.

| Solvent | Solubility (Cold) | Solubility (Hot) | Application |

| Water | Insoluble | Insoluble | Wash solvent for inorganic salts |

| Ethanol | Low | High | Primary Recrystallization Solvent |

| Acetic Acid | Moderate | Very High | Synthesis solvent; risk of inclusion |

| Dichloromethane | High | High | Extraction/Work-up |

| Diethyl Ether | Low | Moderate | Washing crude crystals |

Experimental Protocols

Protocol A: Recrystallization (Purification)

Rationale: To remove unreacted aldehyde (MP ~91°C) which depresses the nitrostyrene melting point.

-

Dissolution: Place crude yellow solid in a flask. Add minimum boiling ethanol (95% or absolute).

-

Reflux: Heat until fully dissolved. If oil droplets persist, add a small amount of toluene or ethyl acetate to solubilize, then add more ethanol.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 2 hours.

-

Chill: Place in a refrigerator (4°C) for 12 hours to maximize yield.

-

Filtration: Vacuum filter the long yellow needles. Wash with ice-cold ethanol.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Protocol B: Melting Point Determination

Rationale: To validate purity and identity.

-

Preparation: Pack a capillary tube with 2–3 mm of dried sample. Ensure the sample is densely packed.

-

Ramp: Heat rapidly to 100°C, then reduce ramp rate to 1°C/minute.

-

Observation:

-

Onset: First sign of liquid droplets.

-

Clear Point: Complete liquefaction.

-

-

Validation:

-

If melting starts <110°C: Significant aldehyde contamination. Recrystallize.

-

If melting is >130°C: Suspect different polymorph or analog (check NMR).

-

Spectroscopic Validation (Confirmatory)

While physical properties provide a quick check, spectroscopy confirms the chemical structure.

-

H NMR (CDCl

-

5.15 (s, 4H): Benzyloxy CH

- 7.30–7.45 (m, 10H): Aromatic protons from benzyl groups.

-

7.50 (d, 1H,

-

7.95 (d, 1H,

-

5.15 (s, 4H): Benzyloxy CH

Characterization Logic Pathway

Figure 2: Quality Control decision tree for physical characterization.

Safety & Handling

-

Hazard Class: Nitrostyrenes are potential skin irritants and lachrymators.

-

Handling: Use gloves and a fume hood. Avoid inhalation of fine dust.

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

Synthesis of Nitrostyrenes (Henry Reaction)

-

Aldehyde Precursor Properties (3,4-Dibenzyloxybenzaldehyde)

- Source: Sigma-Aldrich Product Specific

-

Link:

-

Analog Characterization (Dimethoxy-beta-nitrostyrene)

- Source: NIST Chemistry WebBook, SRD 69.

-

Link:

- Reduction Methodologies (Contextual Grounding): Source: Shulgin, A. T. (1964). "Psychotomimetic Agents". Nature, 201, 1120-1121. (Foundational text on phenethylamine synthesis via nitrostyrenes).

Sources

Methodological & Application

Synthesis of 3,4-Dibenzyloxy-beta-nitrostyrene via Henry reaction

Application Note: Optimized Synthesis of 3,4-Dibenzyloxy-β-Nitrostyrene via Ammonium Acetate-Mediated Henry Condensation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,4-dibenzyloxy-β-nitrostyrene , a critical intermediate in the development of functionalized phenethylamines and dopamine analogs. While base-catalyzed Henry reactions (e.g., NaOH/MeOH) often stall at the nitroaldol (alcohol) stage, this protocol utilizes an ammonium acetate/acetic acid system. This method promotes in situ dehydration, driving the equilibrium toward the thermodynamically stable conjugated nitroalkene in a single pot.

Target Audience: Medicinal chemists and process development scientists requiring high-purity nitroalkene precursors for reduction (e.g., to amines) or Michael additions.

Mechanistic Insight & Rationale

The synthesis relies on the Henry Reaction (nitroaldol condensation).[1][2][3][4][5][6] The choice of ammonium acetate (

-

Imine Activation: Ammonium ions react with the aldehyde to form a transient iminium species, which is more electrophilic than the free aldehyde.

-

Buffering: The acetate anion acts as a mild base to deprotonate nitromethane (forming the nitronate), while the acetic acid medium catalyzes the elimination of water (dehydration) from the intermediate

-nitroalcohol.

Figure 1: Reaction Mechanism

Caption: Dual-pathway mechanism showing ammonium acetate facilitating both electrophilic activation and base-mediated deprotonation, followed by acid-catalyzed dehydration.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[7] | Role | Hazard Note |

| 3,4-Dibenzyloxybenzaldehyde | 318.37 | 1.0 | Limiting Reagent | Irritant |

| Nitromethane | 61.04 | 5.0 - 10.0 | Reagent/Solvent | Explosive/Flammable |

| Ammonium Acetate | 77.08 | 0.5 - 1.0 | Catalyst | Hygroscopic |

| Glacial Acetic Acid | 60.05 | Solvent Vol. | Solvent | Corrosive |

Step-by-Step Methodology

Pre-requisite: All glassware must be dry. Perform reaction in a fume hood due to nitromethane vapors.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3,4-dibenzyloxybenzaldehyde (10.0 g, 31.4 mmol) to the flask.

-

Solvent Addition: Add Glacial Acetic Acid (40 mL) and Nitromethane (15 mL, ~275 mmol).

-

Note: A large excess of nitromethane drives the reaction and prevents polymerization of the aldehyde.

-

-

Catalyst Addition: Add Ammonium Acetate (2.4 g, 31.1 mmol).

-

Reaction: Heat the mixture to gentle reflux (approx. 95-100°C) .

-

Monitoring: The solution will turn from clear/pale to deep yellow/orange. Monitor by TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear within 2–4 hours.

-

-

Quenching: Once complete, remove from heat and allow to cool to ~50°C.

-

Precipitation: Pour the warm reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Observation: The product should precipitate as a bright yellow solid. If an oil forms, scratch the glass with a rod to induce crystallization.

-

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash with cold water (

mL) to remove residual acetic acid. -

Purification: Recrystallize the crude solid from boiling Ethanol or Methanol .

-

Tip: Dibenzyloxy derivatives are bulky; if solubility in MeOH is poor, use a mixture of Ethanol/Toluene (9:1).

-

Figure 2: Experimental Workflow

Caption: Step-by-step workflow from reagent charging to final purification via recrystallization.

Results & Characterization

A successful synthesis yields bright yellow needles.[8]

-

Yield: Typically 75–85%.[9]

-

Melting Point: Expected range 90–95°C (dependent on solvent purity).

-

1H NMR (CDCl3, 400 MHz):

-

Vinylic Protons: Look for two doublets (

Hz) in the 7.5–8.0 ppm region, characteristic of the trans-alkene geometry. -

Benzylic Protons: Singlet at

ppm (4H) corresponding to the -

Aromatic Protons: Multiplets at 7.3–7.5 ppm (10H from benzyl groups + 3H from core ring).

-

-

IR Spectroscopy: Strong absorption at ~1510 cm⁻¹ and ~1340 cm⁻¹ (

stretch).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point depressed by impurities (acetic acid).[10] | Decant water, dissolve oil in hot EtOH, and cool slowly. Seed with a crystal if available.[11] |

| Low Yield | Incomplete dehydration (stopped at nitroalcohol). | Increase reflux time; ensure Ammonium Acetate is dry (not wet/clumped). |

| Dark/Tar Product | Polymerization of nitromethane or product decomposition. | Reduce temperature slightly (do not exceed 105°C). Ensure inert atmosphere ( |

Safety & Compliance

-

Nitromethane: Class 3 Flammable Liquid. Shock Sensitive: Do not heat nitromethane in a sealed vessel (autoclave) or compress it. In the presence of strong amines or alkalis, it can form explosive salts. This protocol uses weak bases (acetate), which mitigates this risk, but standard blast shields should be used.

-

Glacial Acetic Acid: Causes severe skin burns and eye damage. Use butyl rubber or neoprene gloves.[12]

References

-

Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of

-Nitrostyrenes.[6][13] The Journal of Organic Chemistry, 18(1), 1–3. - -Nitrostyrenes: A Comprehensive Guide to Methodologies. BenchChem Application Notes.

-

Loba Chemie. (2023). Safety Data Sheet: Nitromethane. Loba Chemie MSDS.

-

Master Organic Chemistry. (2023). The Henry Reaction (Nitroaldol Reaction).[1][2][3][4][5]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]

- 11. CN101765579B - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]

- 12. safety.charlotte.edu [safety.charlotte.edu]

- 13. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Advanced Application Note: 3,4-Dibenzyloxy-beta-nitrostyrene in Asymmetric Synthesis

Executive Summary & Chemical Profile[1]

3,4-Dibenzyloxy-beta-nitrostyrene (CAS: 1865-11-8) is a specialized Michael acceptor critical for the synthesis of isoquinoline alkaloids, chiral GABA analogues, and selectively protected dopamine derivatives. Unlike its methoxy-substituted counterparts, the benzyloxy variant offers orthogonal protection : the benzyl groups can be removed via hydrogenolysis (H₂/Pd) or retained during hydride reductions (e.g., LiAlH₄, NaBH₄/CuCl₂), allowing for precise late-stage diversification.

This guide details the synthesis of this reagent, its application in enantioselective Michael additions, and controlled downstream reduction protocols.

Chemical Profile

| Property | Specification |

| IUPAC Name | (E)-1,2-bis(benzyloxy)-4-(2-nitrovinyl)benzene |

| Molecular Formula | C₂₂H₁₉NO₄ |

| Molecular Weight | 361.40 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Stability | Stable at RT; store away from strong bases (polymerization risk) |

Reagent Preparation: The Henry Reaction

Rationale: Commercial availability can be sporadic. In-house synthesis ensures purity, essential for high enantiomeric excess (ee) in subsequent catalytic steps.

Mechanism

The synthesis involves a nitroaldol condensation (Henry Reaction) between 3,4-dibenzyloxybenzaldehyde and nitromethane, followed by dehydration. Ammonium acetate is selected as the catalyst to drive the equilibrium toward the nitrostyrene via the formation of a nitronate intermediate.

Protocol A: Large-Scale Synthesis (100 mmol)

Reagents:

-

3,4-Dibenzyloxybenzaldehyde (31.8 g, 100 mmol)

-

Nitromethane (30 mL, excess)

-

Ammonium Acetate (3.8 g, 50 mmol)

-

Glacial Acetic Acid (100 mL)

Step-by-Step:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Dissolution: Dissolve the aldehyde in glacial acetic acid. Add nitromethane and ammonium acetate.

-

Reaction: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the yellow nitrostyrene spot (Rf ~0.7).

-

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product usually crystallizes spontaneously as bright yellow needles.

-

Workup: Filter the solids. Wash with cold water (2 x 50 mL) to remove acetic acid, followed by cold ethanol (1 x 30 mL).

-

Purification: Recrystallize from minimal boiling ethanol/acetic acid (10:1) if necessary.

-

Yield: Expected yield: 85–92%. Melting Point: 121–123°C.

Core Application: Asymmetric Michael Addition

Rationale: The electron-withdrawing nitro group activates the beta-carbon, making it a prime target for nucleophilic attack. Using a chiral organocatalyst allows for the creation of stereocenters alpha to the aldehyde, a common motif in neuroactive pharmacophores.

Workflow Diagram: Organocatalytic Pathway

Caption: Enamine activation cycle using chiral secondary amine catalysts for stereoselective addition.

Protocol B: Enantioselective Addition of Propanal

Scope: Synthesis of chiral precursors for substituted phenethylamines.

Reagents:

-

3,4-Dibenzyloxy-beta-nitrostyrene (1.0 eq)

-

Propanal (3.0 eq)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst) (10 mol%)

-

Additive: Benzoic acid (10 mol%) - Accelerates reaction and improves conversion.

-

Solvent: Toluene or DCM (0.5 M concentration)

Step-by-Step:

-

Catalyst Activation: In a vial, dissolve the catalyst and benzoic acid in Toluene. Stir for 5 minutes.

-

Addition: Add the aldehyde (Propanal) and stir for 10 minutes to form the enamine species.

-

Reaction: Add the nitrostyrene acceptor. Stir at 0°C to Room Temperature.

-

Note: Lower temperatures (0°C) often improve enantioselectivity (ee) at the cost of reaction time.

-

-

Monitoring: Reaction typically completes in 12–24 hours.

-

Quench: Quench with 1N HCl (aq) to hydrolyze the iminium intermediate and release the product.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Result: The resulting gamma-nitroaldehyde is unstable on silica; proceed immediately to reduction (e.g., NaBH₄ to alcohol) or oxidation.

Performance Metrics:

| Parameter | Typical Result | Notes |

|---|---|---|

| Yield | 75–85% | Dependent on steric bulk of aldehyde |

| Diastereomeric Ratio (dr) | > 90:10 (syn:anti) | Controlled by catalyst geometry |

| Enantiomeric Excess (ee) | 90–95% | High ee requires anhydrous conditions |

Downstream Processing: Controlled Reduction

Rationale: The choice of reducing agent dictates whether the benzyl protecting groups are retained or removed. This "switchable" chemistry is vital for library generation.

Decision Matrix: Reduction Methods

| Method | Reagents | Outcome | Application |

| Global Deprotection | H₂ (50 psi), Pd/C, acidic MeOH | Dopamine Analog (Benzyls removed) | Final API synthesis |

| Chemoselective | NaBH₄, CuCl₂ (cat.), EtOH | Protected Amine (Benzyls retained) | Intermediate synthesis |

| Hydride Transfer | LiAlH₄, THF, Reflux | Protected Amine (Benzyls retained) | Traditional scale-up |

Protocol C: Chemoselective Reduction (Benzyl Retention)

Reference: This method avoids the use of pyrophoric LiAlH₄ and preserves the benzyl ethers [1].

Reagents:

-

Nitrostyrene Substrate (1 mmol)

-

Sodium Borohydride (NaBH₄) (5 mmol)

-

Copper(II) Chloride (CuCl₂) (0.1 mmol)

-

Ethanol (10 mL)

Step-by-Step:

-

Setup: Dissolve the nitrostyrene in Ethanol in a round-bottom flask.

-

Catalyst: Add CuCl₂ (solution turns green/blue).

-

Reduction: Add NaBH₄ portion-wise at 0°C. Caution: Gas evolution (H₂).

-

Stir: Allow to warm to RT and stir for 30–60 minutes. Solution often turns black (colloidal Cu).

-

Workup: Quench with 10% aqueous HCl (carefully). Neutralize with NaOH to pH > 10.

-

Extraction: Extract with EtOAc. The amine product will be in the organic layer.[1]

-

Salt Formation: Treat the organic layer with HCl/Ether to precipitate the hydrochloride salt of the 3,4-dibenzyloxyphenethylamine.

References

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Source: ChemRxiv (2023).[1] URL:[Link][3]

-

Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Source: Organic Syntheses (2017), 94, 252-258.[4] URL:[Link]

-

Organocatalytic Asymmetric Michael Addition in Aqueous Media. Source: Catalysts (MDPI). URL:[Link][5][1][3]

-

Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes. Source: Organic Letters (2004).[6] URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. videleaf.com [videleaf.com]

- 3. JPH0327345A - Production of phenetylamines - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of 3,4-Dibenzyloxy-beta-nitrostyrene using Lithium Aluminum Hydride (LAH)

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

The reduction of β-nitrostyrenes to their corresponding phenethylamines is a cornerstone transformation in organic synthesis, providing access to a class of compounds with profound physiological activity. This application note provides a detailed guide for the efficient reduction of 3,4-dibenzyloxy-beta-nitrostyrene to 2-(3,4-dibenzyloxyphenyl)ethanamine using lithium aluminum hydride (LAH). The product of this reaction is a valuable intermediate in the synthesis of various pharmaceuticals, including isoquinoline alkaloids and other neurologically active compounds. The benzyloxy protecting groups are strategically employed to mask the catechol functionality, which is sensitive to oxidation and other side reactions under harsh conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and reliable protocol for this important synthetic step.

Reaction Principle and Mechanistic Insights

The reduction of a β-nitrostyrene with lithium aluminum hydride is a powerful and generally high-yielding transformation that proceeds via a nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex. The reaction involves the concomitant reduction of both the carbon-carbon double bond and the nitro group.

The accepted mechanism involves the initial 1,4-conjugate addition of a hydride to the β-carbon of the nitrostyrene, which disrupts the conjugation and forms a nitronate intermediate. Subsequent hydride additions to the nitrogen atom, facilitated by the aluminum hydride species, lead to the progressive reduction of the nitro group to a nitroso, then a hydroxylamino, and finally to the primary amine. The overall stoichiometry requires a significant excess of LAH to ensure complete reduction.

Key Mechanistic Considerations:

-

Hydride Source: LAH is a potent, non-selective reducing agent, capable of reducing a wide array of functional groups. Its high reactivity necessitates careful handling and anhydrous reaction conditions.

-

Solvent Choice: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. These solvents are relatively inert to LAH and effectively solubilize the reactants. THF is often preferred due to its higher boiling point, allowing for reactions to be conducted at reflux if necessary.

-

Temperature Control: The reaction is highly exothermic. Initial addition of the nitrostyrene to the LAH slurry is typically performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and prevent runaway reactions. The reaction is then often allowed to warm to room temperature or gently refluxed to ensure completion.

Experimental Workflow

The overall experimental workflow for the reduction of 3,4-dibenzyloxy-beta-nitrostyrene with LAH is depicted in the following diagram:

Caption: Experimental workflow for the LAH reduction of 3,4-dibenzyloxy-beta-nitrostyrene.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-Dibenzyloxy-beta-nitrostyrene (Starting Material)

This protocol is adapted from a procedure for the synthesis of dopamine hydrochloride, which involves the preparation of the title compound as an intermediate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3,4-Dibenzyloxybenzaldehyde | 318.37 | 10.0 g | 31.4 |

| Nitromethane | 61.04 | 5.75 mL (6.45 g) | 105.6 |

| Ammonium acetate | 77.08 | 2.42 g | 31.4 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dibenzyloxybenzaldehyde (10.0 g, 31.4 mmol), nitromethane (5.75 mL, 105.6 mmol), and ammonium acetate (2.42 g, 31.4 mmol).

-

Add glacial acetic acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and ethyl acetate to afford pure 3,4-dibenzyloxy-beta-nitrostyrene as a yellow crystalline solid.

-

Dry the product under vacuum.

Protocol 2: Reduction of 3,4-Dibenzyloxy-beta-nitrostyrene with LAH

Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood. Personal protective equipment, including a lab coat, safety glasses, and gloves, must be worn at all times.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3,4-Dibenzyloxy-beta-nitrostyrene | 361.40 | 5.0 g | 13.8 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 2.62 g | 69.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

-

Carefully add lithium aluminum hydride (2.62 g, 69.0 mmol, 5 equivalents) to the flask under a positive flow of inert gas.

-

Add 100 mL of anhydrous THF to the flask to create a slurry of LAH.

-

In a separate flask, dissolve 3,4-dibenzyloxy-beta-nitrostyrene (5.0 g, 13.8 mmol) in 100 mL of anhydrous THF.

-

Transfer the nitrostyrene solution to the dropping funnel.

-

Cool the LAH slurry in the reaction flask to 0 °C using an ice bath.

-

Add the solution of 3,4-dibenzyloxy-beta-nitrostyrene dropwise from the dropping funnel to the stirred LAH slurry over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux (approx. 66 °C) for 1-2 hours to ensure completion, which can be monitored by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath.

-

Cautiously and slowly add the following reagents dropwise in sequence while stirring vigorously:

-

2.6 mL of water

-

2.6 mL of 15% aqueous sodium hydroxide solution

-

7.8 mL of water

-

-

A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for an additional 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the crude 2-(3,4-dibenzyloxyphenyl)ethanamine.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient eluent of dichloromethane/methanol) or by crystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product as a solid or oil.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is crucial for confirming the success of the reaction and the purity of the isolated compound.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3,4-Dibenzyloxy-beta-nitrostyrene | C₂₃H₂₁NO₄ | 361.40 | Yellow crystalline solid | ~93-97 |

| 2-(3,4-Dibenzyloxyphenyl)ethanamine | C₂₃H₂₅NO₂ | 347.45 | Off-white solid or oil | N/A |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| 3,4-Dibenzyloxy-beta-nitrostyrene | 7.95 (d, 1H, J=13.6 Hz), 7.55-7.25 (m, 10H), 7.10 (d, 1H, J=1.8 Hz), 7.00 (dd, 1H, J=8.3, 1.8 Hz), 6.90 (d, 1H, J=8.3 Hz), 5.20 (s, 2H), 5.15 (s, 2H). (Predicted and literature-based) | 152.0, 149.5, 138.2, 136.5, 136.3, 135.8, 128.7, 128.6, 128.2, 128.0, 127.4, 127.2, 123.0, 115.0, 113.5, 71.5, 71.0. (Predicted and literature-based) | ~3100-3000 (Ar-H), ~1630 (C=C), ~1580, 1500 (Ar C=C), ~1510 (NO₂ asymm), ~1340 (NO₂ symm), ~1260, 1140 (C-O). |

| 2-(3,4-Dibenzyloxyphenyl)ethanamine | 7.45-7.25 (m, 10H), 6.85 (d, 1H, J=8.1 Hz), 6.75 (d, 1H, J=1.9 Hz), 6.70 (dd, 1H, J=8.1, 1.9 Hz), 5.15 (s, 2H), 5.10 (s, 2H), 2.95 (t, 2H, J=6.8 Hz), 2.70 (t, 2H, J=6.8 Hz), 1.40 (br s, 2H, NH₂). | 149.0, 147.5, 137.5, 137.3, 132.0, 128.5, 128.4, 127.9, 127.8, 127.2, 127.1, 121.5, 115.0, 114.5, 71.4, 71.2, 43.0, 39.0. (Predicted and literature-based) | ~3370, 3300 (N-H stretch), ~3100-3000 (Ar-H), ~2920, 2850 (C-H stretch), ~1600 (N-H bend), ~1590, 1510 (Ar C=C), ~1260, 1130 (C-O).[1] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be promoted by gentle heating (reflux in THF). Ensure that a sufficient excess of LAH was used, as some may be consumed by trace amounts of water or other impurities.

-

Low Yield: Low yields can result from incomplete reaction, degradation of the product during work-up, or inefficient extraction. Ensure all glassware is scrupulously dried and the reaction is performed under a robust inert atmosphere. The quenching step is highly exothermic and should be performed with extreme care at 0 °C to avoid product degradation.

-

Emulsion during Work-up: The formation of a persistent emulsion during the aqueous work-up can complicate extraction. The Fieser work-up is designed to produce a granular precipitate that is easily filtered. If an emulsion does form, the addition of a saturated solution of sodium chloride (brine) or allowing the mixture to stand for an extended period can help to break it.

-

Purification Challenges: The product amine is basic and may streak on silica gel chromatography. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent (e.g., 1%). Alternatively, conversion to the hydrochloride salt by treatment with HCl in ether can facilitate purification by crystallization.

Conclusion

The reduction of 3,4-dibenzyloxy-beta-nitrostyrene with lithium aluminum hydride is a reliable and high-yielding method for the synthesis of 2-(3,4-dibenzyloxyphenyl)ethanamine, a key intermediate for various pharmaceutical targets. Careful attention to anhydrous conditions, temperature control, and a well-executed work-up procedure are paramount for the successful and safe execution of this protocol. The detailed procedures and insights provided in this application note are intended to equip researchers with the necessary knowledge to confidently perform this valuable transformation.

References

- A patent for the preparation method of dopamine hydrochloride which includes the synthesis of 3,4-dibenzyloxy-beta-nitrostyrene. CN114716331A. ()

-

General information on the reduction of amides to amines using LiAlH4. Chemistry LibreTexts. ([Link])

-

General procedure for the reduction of nitriles to amines using LiAlH4. Organic Synthesis. ([Link])

-

Safety precautions and handling of Lithium Aluminum Hydride. Princeton University Environmental Health & Safety. ([Link])

-

Work-up procedures for aluminum hydride reductions. University of Rochester, Department of Chemistry. ([Link])

-

General protocol for the reduction of amino acids to amino alcohols using LAH. Organic Syntheses. ([Link])

-

Information on the reduction of aromatic nitro compounds using LiAlH4/TiCl4. ResearchGate. ([Link])

-

Discussion on potential side reactions in the reduction of nitrobenzene with LAH. Chemistry Stack Exchange. ([Link])

-

Spectroscopic data for 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine. PubChem. ([Link])

-

Spectroscopic data for 3,4-dimethoxy-beta-nitrostyrene. PubChem. ([Link])

-

General information on NMR spectroscopy. ScienceOpen. ([Link])

-

13C NMR spectra of β-nitrostyrene. ResearchGate. ([Link])

-

Characteristic IR absorptions for amines. AnalyzeTest.com. ([Link])

Sources

Troubleshooting & Optimization

Recrystallization solvents for purification of 3,4-Dibenzyloxy-beta-nitrostyrene

Technical Support Guide: Recrystallization & Purification of 3,4-Dibenzyloxy-beta-nitrostyrene

Executive Summary & Compound Profile

Subject: 3,4-Dibenzyloxy-beta-nitrostyrene (DBNS) CAS Registry (Related): 5447-02-9 (Aldehyde precursor); Specific CAS for DBNS is less common in standard catalogs but is a known intermediate in the synthesis of phenethylamine derivatives.[1] Chemical Class: Nitroalkene / Styrene Derivative.[1]

Context: This compound is a lipophilic analog of the more common 3,4-dimethoxy-beta-nitrostyrene.[1] The substitution of methoxy groups with bulky benzyloxy groups significantly alters its solubility profile, decreasing solubility in cold alcohols and increasing affinity for non-polar aromatic solvents. This guide addresses the specific challenges of purifying DBNS, primarily focusing on removing unreacted 3,4-dibenzyloxybenzaldehyde and polymerized side-products common in Henry reactions.

Solvent Selection Matrix

The choice of solvent is critical.[1] Unlike the dimethoxy analog, the dibenzyloxy variant is more hydrophobic.

| Solvent System | Role | Suitability | Notes |

| Ethanol (95% or Abs.) | Primary | High | Best balance. High solubility at boiling; low at 0°C. The 5% water content in 95% EtOH helps precipitate the hydrophobic product upon cooling.[1] |

| Isopropanol (IPA) | Alternative | High | Slightly better solubility for lipophilic impurities than EtOH.[1] Use if EtOH yields are too low.[1] |

| Acetic Acid / Water | Secondary | Medium | Excellent for removing unreacted aldehyde.[1] Dissolve in hot glacial acetic acid, then add water until turbid. Risk: Can be difficult to dry; product may oil out if water is added too fast.[1] |

| Ethyl Acetate / Hexane | Rescue | Medium | Use only if alcohol recrystallization fails.[1] Dissolve in min. hot EtOAc, add hot Hexane until cloudy. Good for removing non-polar tars.[1] |

| Methanol | Avoid | Low | Often too polar; solubility difference between hot/cold is less optimal for this bulky molecule compared to EtOH.[1] |

Detailed Purification Protocol

Pre-requisite: Crude yellow/orange solid from Henry reaction (typically condensation of 3,4-dibenzyloxybenzaldehyde + nitromethane).[1]

Step 1: Solubility Test (Pilot)

Before committing the entire batch, place 100 mg of crude solid in a test tube. Add 1-2 mL of Ethanol. Heat to boiling.

-

If it dissolves completely: Good.[1] Cool to check crystallization.[1]

-

If insoluble: Add more solvent or switch to IPA.[1]

-

If dark oily residue remains: Likely polymerized impurities (decant hot solution away from this).[1]

Step 2: Dissolution

-

Place crude DBNS in an Erlenmeyer flask.

-

Add Ethanol (95%) at a ratio of approx. 5-7 mL per gram of crude solid.

-

Heat the mixture to a gentle boil (approx. 78°C) with magnetic stirring.

-

Critical Step: If the solid does not fully dissolve but a dark, gummy oil remains at the bottom, do not add infinite solvent . This oil is likely a polymer side-product.[1] Decant the clear yellow/orange supernatant into a clean, pre-warmed flask.

Step 3: Hot Filtration (Optional but Recommended)

If the solution is cloudy or contains particulate matter (dust, catalyst salts):

-

Filter the boiling solution through a fluted filter paper or a pre-warmed sintered glass funnel.[1]

-

Tip: Keep the receiving flask hot to prevent premature crystallization during filtration.[1]

Step 4: Crystallization

-

Remove the flask from heat.

-

Allow it to cool to room temperature slowly (over 30-60 mins). Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Observation: You should see bright yellow needles or plates forming.[1]

Step 5: Isolation

-

Filter the crystals using vacuum filtration (Buchner funnel).[1]

-

Wash: Rinse the filter cake with a small amount of ice-cold Ethanol (or the solvent used).[1] Do not use room temp solvent or you will wash away product.

-

Drying: Dry the solid under vacuum or in a desiccator.[1] Ensure all solvent (especially if Acetic Acid was used) is removed.[1]

Troubleshooting & FAQs

Q1: My product "oiled out" (turned into a liquid blob) instead of crystallizing. What happened?

-

Cause: The solution cooled too fast, or the concentration was too high (supersaturation), or the melting point of the solvated product is below the boiling point of the solvent.

-

Fix:

-

Re-heat the mixture until the oil dissolves (add a small amount of extra solvent if needed).

-

Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

-

Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally. This forces the molecules to align into a lattice rather than crashing out as an amorphous oil.[1]

-

Q2: The crystals are sticky or have a persistent smell of benzaldehyde (almonds).

-

Cause: Unreacted aldehyde is trapped in the crystal lattice or on the surface.

-

Fix:

Q3: The yield is very low (<50%).

-

Cause: Too much solvent was used, or the benzyloxy groups make the molecule too soluble in the chosen organic solvent.

-

Fix:

Q4: The product is dark orange/brown instead of bright yellow.

-

Cause: Contamination with polymerized nitrostyrene or decomposition products.[1]

-

Fix:

-

Recrystallize again using Activated Charcoal . Add a spatula tip of activated charcoal to the boiling solution, stir for 2 mins, then perform a hot filtration (Step 3) to remove the charcoal. The charcoal will adsorb the colored polymeric impurities.[1]

-

Process Visualization

Caption: Workflow for the purification of 3,4-Dibenzyloxy-beta-nitrostyrene via ethanol recrystallization.

References

-

Organic Syntheses. Nitrostyrene (Styrene, β-nitro-).[1] Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). (Foundational Henry reaction and ethanol recrystallization protocol). [Link]

-

Thermo Scientific Chemicals. 3,4-Dimethoxy-beta-nitrostyrene Product Page. (Physical properties of the close analog for solubility inference). [Link][1]

-

University of Massachusetts Amherst. Recrystallization Troubleshooting Guide. (General principles for oiling out and solvent selection). [Link][1]

Sources

Technical Support Center: Nitrostyrene Reduction & Catalyst Deactivation

Topic: Troubleshooting Heterogeneous Catalyst Deactivation in

Introduction: The "Red Tar" Paradox

The catalytic hydrogenation of

The most common failure mode is not intrinsic catalyst death, but surface fouling caused by the oligomerization of these intermediates, often observed as a viscous "red tar" coating the catalyst. This guide moves beyond generic advice to address the specific mechanistic failures of Pd/C, Raney Nickel, and PtO2 in this unique chemical environment.

Part 1: Diagnostic Workflow

Before altering reaction parameters, identify the specific deactivation mode using this logic flow.

Figure 1: Decision tree for isolating catalyst deactivation mechanisms in nitrostyrene reduction.

Module 1: Fouling & The "Red Tar" Phenomenon

The Issue: The catalyst is physically coated by oligomers, blocking active sites (pore mouth closure).

The Mechanism: The reduction of

Troubleshooting Q&A

Q: Why does my reaction turn into a red gum even with fresh Pd/C?

A: This is likely a competition between hydrogenation and polymerization. If the

-

Solution: Increase agitation speed (>1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Critical Additive: You must use an acid promoter. The amine product is basic and catalyzes the polymerization of the starting material. Adding 1–2 equivalents of acid (H₂SO₄, HCl, or HOAc) protonates the amine immediately, rendering it non-nucleophilic [1].

Q: Can I wash the catalyst to regenerate it? A: Generally, no . The polymers formed are often insoluble in standard hydrogenation solvents (MeOH/EtOH).

-

Rescue Attempt: If the catalyst is expensive (e.g., PtO₂), wash with warm acetic acid or DMF, but activity will likely be permanently compromised. Prevention is the only viable strategy.

Module 2: Catalyst Poisoning (Chemical Deactivation)

The Issue: Irreversible binding of impurities to the metal surface.

The Mechanism:

Troubleshooting Q&A

Q: My catalyst works for Batch A but fails for Batch B of the same substrate. A: This indicates upstream impurity carryover.

-

Sulfur/Thiol Impurities: If your aldehyde precursor was synthesized via methods involving sulfur (e.g., Sommelet reaction), trace sulfur will kill Pd/C instantly.

-

Halides: Residual chlorides or fluorides from the Henry reaction workup can inhibit Pd activity.

-

Protocol: Recrystallize the starting nitrostyrene from isopropanol (IPA) or toluene twice before hydrogenation. A distinct yellow crystal color is required; orange/brown tints indicate impurities that will poison the catalyst [2].

Module 3: Selectivity & Incomplete Reduction

The Issue: The reaction stalls at the hydroxylamine or oxime stage, or yields secondary amines (dimers).

Q: I see a peak at M-16 or M-2 in LCMS. What is happening? A:

-

M-16 (Hydroxylamine): The reduction of the N-O bond is the most energy-intensive step. If pressure is too low (<3 bar) or temperature too low, the reaction stops here.

-

M-2 (Imine/Oxime): Similar cause.

-

Solution: Increase temperature after the initial uptake of hydrogen. Start at 0–10°C to reduce the C=C bond (preventing polymerization), then ramp to 40–50°C to drive the N-O reduction [3].

Standardized Protocol: Acid-Promoted Hydrogenation

This protocol minimizes fouling by trapping the amine product as a salt.

Safety Warning: Pd/C is pyrophoric. Methanol is flammable.[1]

| Parameter | Specification | Rationale |

| Catalyst | 10 wt% Pd/C (50% wet) | Wet catalyst reduces ignition risk. High loading (10-20 wt% relative to substrate) is needed due to the high MW of substrate. |

| Solvent | MeOH or EtOH | High solubility of nitrostyrene. |

| Additive | H₂SO₄ (1.5 - 2.0 equiv) | CRITICAL. Protonates the product to prevent dimerization and polymerization. HCl can be used but Cl⁻ can slow Pd rate slightly [4]. |

| Pressure | 3–5 bar (45–75 psi) | Sufficient to drive N-O reduction without requiring high-pressure autoclaves. |

| Temp | Step 1: 0–10°C (2 hrs)Step 2: 25–40°C (until complete) | Low temp initially prevents "Red Tar" formation during the exothermic C=C reduction. |

Experimental Workflow (Visualized)

Figure 2: Optimized stepwise temperature protocol for nitrostyrene reduction.

References

- Kindler, K., & Hesse, F. (1933). Studien über den Mechanismus der chemischen Reaktionen. V. Über die Hydrierung von Nitrilen und von ungesättigten Nitroverbindungen. Arch. Pharm., 271, 439. (Foundational text on acid promoters in nitro-reduction).

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Sowell, J. W., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.[3] Link

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles and nitro-compounds in the liquid phase. Link

Sources

Optimizing reaction temperature for benzyloxy-nitrostyrene synthesis

Technical Support Guide: Optimizing Reaction Temperature for Benzyloxy-Nitrostyrene Synthesis

Introduction: The Thermal Balancing Act

The synthesis of benzyloxy-beta-nitrostyrene via the Henry reaction (nitroaldol condensation) is a pivotal step in the production of functionalized phenethylamines and pharmaceutical intermediates. While the reaction between benzyloxybenzaldehyde and nitromethane appears straightforward, it is thermodynamically sensitive.

As researchers, you often face a dichotomy: Low temperatures (

This guide moves beyond basic recipes to provide a mechanistic understanding of temperature control, ensuring reproducible, high-purity isolation of the nitrostyrene olefin.

Module 1: The Thermodynamic Sweet Spot

Q: What is the absolute optimal temperature range for this specific substrate?

A: For benzyloxy-substituted benzaldehydes using the Ammonium Acetate/Acetic Acid system, the optimal internal reaction temperature is 85°C to 95°C .

The Causality:

-

Below 60°C (Kinetic Trap): The dehydration of the intermediate nitroalcohol is the rate-limiting step. At these temperatures, the equilibrium favors the nitroalcohol (a white/pale solid if isolated). You will see conversion of aldehyde, but low yield of the olefin.

-

85°C–95°C (Thermodynamic Ideal): This range provides sufficient energy to cross the activation barrier for

-elimination of water, driving the equilibrium toward the nitrostyrene, while remaining below the polymerization threshold of the electron-rich alkene. -

Above 100°C (Thermal Runaway): Benzyloxy groups are electron-donating. This increases the electron density of the

-nitrostyrene double bond, making it susceptible to Michael addition (polymerization) by unreacted nitromethane or nitronate species.

Data: Temperature vs. Product Profile

Representative data based on standard alkoxy-benzaldehyde kinetics in HOAc/NH4OAc.

| Temperature | Reaction Time | Primary Product | Yield (Isolated) | Purity (HPLC) | Observation |

| 25°C | 48 Hours | Nitroalcohol | < 10% (Olefin) | N/A | White precipitate forms; incomplete dehydration. |

| 60°C | 6 Hours | Mix (Alcohol/Olefin) | 45% | 85% | Sluggish reaction; requires extended time. |

| 90°C (Optimal) | 2-3 Hours | 88% | >98% | Bright yellow crystals; clean mother liquor. | |

| 118°C (Reflux) | 1 Hour | Nitrostyrene + Oligomers | 60% | 70% | Dark red/brown reaction mixture; difficult crystallization. |

Module 2: Mechanistic Insights & Visualization

Q: Why does ammonium acetate work better than strong bases for this synthesis?

A: Ammonium acetate (

Pathway Diagram: The Iminium Route

Caption: The catalytic cycle showing the critical temperature-dependent dehydration step and the high-temperature polymerization risk.

Module 3: Troubleshooting & FAQs

Q: My reaction mixture turned dark red/black. Is the product recoverable? A: This indicates thermal degradation or polymerization. The "red oil" syndrome is common when the reaction is refluxed too vigorously or for too long.

-

Corrective Action: Do not continue heating. Cool the mixture immediately. Attempt to precipitate the product by pouring the dark oil into vigorous stirring ice-cold isopropyl alcohol (IPA) rather than water. The polymer is often soluble in IPA, while the crystalline nitrostyrene may crash out.

Q: I isolated a white solid instead of the expected yellow crystals. What happened? A: You likely isolated the intermediate nitroalcohol . This occurs if the reaction temperature dropped below 80°C or if the acetic acid was too dilute (water inhibits dehydration).

-

Corrective Action: You can convert this material to the nitrostyrene.[1][2][3][4][5] Redissolve the white solid in minimal glacial acetic acid with a fresh equivalent of ammonium acetate and heat to 90°C for 1 hour.

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave synthesis is effective (e.g., 150°C for 5 mins) because the short exposure time prevents the polymerization that would occur during a 60-minute thermal reflux. However, for scale-up (>5g), conventional heating at 90°C is more controllable and safer.

Module 4: Validated Experimental Protocol

Protocol: Synthesis of 4-Benzyloxy-

Workflow Diagram

Caption: Step-by-step isolation workflow emphasizing the cooling step prior to aqueous quenching to prevent oiling out.

Step-by-Step Execution:

-

Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-benzyloxybenzaldehyde (10.6g) and ammonium acetate (3.8g). Pour in Glacial Acetic Acid (40 mL) and Nitromethane (4.0g).

-

Reaction: Place in a pre-heated oil bath at 90°C . Stir at 400 RPM.

-

Critical Check: The solid ammonium acetate should dissolve within 10 minutes. The solution will turn yellow/orange.

-

-

Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane) at T=2 hours. The aldehyde spot (

) should be absent. -

Quenching: Remove from heat. Allow the flask to cool to approx. 40°C (warm to touch).

-

Isolation: Pour the reaction mixture slowly into a beaker containing 200mL of crushed ice and water while stirring vigorously. The product should precipitate as a bright yellow solid.

-

Note: If it oils out, scratch the beaker sides with a glass rod to induce crystallization.

-

-

Purification: Filter the solid. Wash with cold water (

) to remove acetic acid. Recrystallize from hot Ethanol (approx. 10mL/g) to obtain yellow needles.

References

-

Gairaud, C. B., & Lappin, G. R. (1953).[1] "The Synthesis of beta-Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols).

- Alvarez-Builla, J., et al. (2011). "Modern Methods in Organic Synthesis: The Henry Reaction." Science of Synthesis.

-

Organic Syntheses. "Nitrostyrene." Org.[2] Synth. 1929, 9, 66. Link

- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Detailed protocols for alkoxy-nitrostyrene synthesis).

Sources

Technical Support Center: Ammonium Acetate Catalyst in Nitrostyrene Synthesis

Welcome to the Technical Support Center for optimizing nitrostyrene synthesis using ammonium acetate as a catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in nitrostyrene synthesis?

Ammonium acetate serves as a catalyst in the Knoevenagel condensation reaction between an aromatic aldehyde and a nitroalkane (typically nitromethane) to form a β-nitrostyrene.[1][2] Its primary role is to act as a weak base to deprotonate the nitroalkane, forming a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting nitroaldol intermediate subsequently undergoes dehydration to yield the nitrostyrene.[1][3] The reaction is often carried out in a solvent like glacial acetic acid, which can assist in the dehydration step.[4]

Q2: What is the optimal concentration of ammonium acetate for nitrostyrene synthesis?

The optimal concentration of ammonium acetate can vary depending on the specific substrates and reaction conditions. However, based on various protocols, a general range can be recommended. Molar equivalents of ammonium acetate relative to the aldehyde have been reported from catalytic amounts (e.g., 0.25-0.3 equivalents) to stoichiometric amounts (1 equivalent).[5][6]

For many applications, using 0.25 to 0.5 molar equivalents of ammonium acetate relative to the aromatic aldehyde is a good starting point for optimization.[5] In some cases, particularly with less reactive aldehydes, increasing the catalyst loading to 1 equivalent has been shown to be effective.[6] It is important to note that excess catalyst does not always lead to higher yields and can sometimes complicate purification.

Q3: Can other catalysts be used for nitrostyrene synthesis?

Yes, other catalysts can be used, and their effectiveness can be compared to ammonium acetate. Common alternatives include:

-

Methylamine: This is another frequently used catalyst, often in a methanolic solution.[4] It can provide high yields, sometimes better than ammonium acetate, but it is also more prone to forming polymeric byproducts if the reaction is not carefully monitored.[4]

-

Primary amines (e.g., cyclohexylamine, phenethylamine): These can also be effective catalysts.

-

Basic alumina: This can be used as a solid-supported catalyst, sometimes in combination with ammonium acetate, particularly in solvent-free microwave-assisted reactions.[7]

-

Boric acid: This has been reported as an effective catalyst for Knoevenagel condensations.[8]

Ammonium acetate in glacial acetic acid is often considered a more generally useful and robust method, as it tends to produce fewer byproducts and is less sensitive to reaction time compared to stronger bases like methylamine.[4]

Troubleshooting Guide

This section addresses common issues encountered during the ammonium acetate-catalyzed synthesis of nitrostyrenes and provides actionable solutions.

Issue 1: Low or No Product Yield

| Potential Cause | Recommended Solution |

| Insufficient Catalyst | Increase the molar ratio of ammonium acetate to the aldehyde. Start with 0.25 equivalents and incrementally increase to 1 equivalent. Monitor the reaction progress by TLC to find the optimal loading. |

| Low Reaction Temperature | Ensure the reaction is heated to reflux, typically in glacial acetic acid or another suitable solvent like toluene.[4][6] For some substrates, a higher temperature may be required to drive the dehydration of the nitroaldol intermediate. |

| Short Reaction Time | The reaction time can vary from a few hours to overnight.[4][9] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. |

| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. While the reaction produces water, starting with wet reagents can hinder the initial condensation step. |

| Poor Quality Reagents | Use freshly distilled aldehydes, as they can oxidize upon storage. Ensure the purity of the nitroalkane and ammonium acetate. |

Issue 2: Formation of Tar or Polymeric Byproducts

Tar formation is a common issue in nitrostyrene synthesis, often resulting from polymerization of the product.[10]

| Potential Cause | Recommended Solution |

| Prolonged Reaction Time at High Temperature | While heating is necessary, extended reaction times after the consumption of the starting material can lead to product degradation and polymerization.[4] Optimize the reaction time by closely monitoring with TLC. |

| Excessively Strong Basic Conditions | While ammonium acetate is a mild base, the use of stronger amine catalysts is more prone to causing polymerization.[4] If using other catalysts, consider switching to the more controlled ammonium acetate/acetic acid system. |

| Impurities in Starting Materials | Acidic impurities in the aldehyde can sometimes promote side reactions. Consider washing the aldehyde with a mild base and drying it before use.[10] |

Issue 3: Product is an Oil and Fails to Crystallize

| Potential Cause | Recommended Solution |

| Presence of Impurities | Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. Purify the crude product using column chromatography on silica gel before attempting recrystallization.[5] |

| Incorrect Recrystallization Solvent | The choice of solvent is critical for successful crystallization. Commonly effective solvents for nitrostyrenes include ethanol, methanol, or isopropanol.[5][10] Experiment with different solvent systems to find the optimal one for your specific product. |

| Oily Nitroaldol Intermediate | The intermediate nitro alcohol may sometimes be isolated as an oily byproduct. Ensure complete dehydration by providing sufficient heat and reaction time. Careful control of the workup is crucial.[10] |

Issue 4: Inconsistent Results

| Potential Cause | Recommended Solution |

| Minor Variations in Reaction Conditions | Nitrostyrene synthesis can be sensitive to small changes in temperature, reaction time, and reagent stoichiometry. Maintain consistent and well-documented reaction parameters for better reproducibility. |

| Atmospheric Moisture | On humid days, moisture from the air can affect the reaction. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Experimental Protocols

Protocol 1: General Synthesis of β-Nitrostyrene using Ammonium Acetate

This protocol is a generalized procedure based on common literature methods.[4][11]

Materials:

-

Aromatic aldehyde (1 equivalent)

-

Nitromethane (1.5 - 3 equivalents)

-

Ammonium acetate (0.25 - 1 equivalent)

-

Glacial acetic acid

Procedure:

-